molecular formula C6H13NO2S B2933553 6-Ethyl-1,2-thiazinane-1,1-dione CAS No. 1049797-89-8

6-Ethyl-1,2-thiazinane-1,1-dione

Cat. No. B2933553
M. Wt: 163.24
InChI Key: DIYQZYLGMQQIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-1,2-thiazinane-1,1-dione is a heterocyclic organic compound . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur . The IUPAC name of this compound is 6-ethyl-1,2-thiazinane 1,1-dioxide .


Molecular Structure Analysis

The molecular formula of 6-Ethyl-1,2-thiazinane-1,1-dione is C6H13NO2S . The InChI code for this compound is 1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9 . The molecular weight of this compound is 163.24 .

Scientific Research Applications

Polymer Synthesis and Characterization

The synthesis and characterization of polymers derived from substituted glycolides, including ethyl variants similar to 6-Ethyl-1,2-thiazinane-1,1-dione, have been explored. These studies involve the bulk polymerization of ethylglycolide and other derivatives to high molecular weight polymers. The research indicates that the steric bulk of the monomer affects polymerization rates, with variations in the thermal and physical properties of the resulting polymers, such as glass transition temperatures (Tg's) differing based on the alkyl side chains (M. Yin & G. Baker, 1999).

Heterocyclic Compound Synthesis

New derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and related compounds have been synthesized and characterized. These compounds are prepared through Schiff's base reactions and further reactions with various amines and anhydrides, indicating a broad interest in the synthesis of complex heterocyclic structures that include the thiazinane motif (Walid Faraj AL-Hiti & Safa Abdulsalam Abdalgabar, 2022).

Biological Activity

Ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, a compound structurally related to 6-Ethyl-1,2-thiazinane-1,1-dione, has been synthesized and found to show moderate insecticidal activity. This highlights the potential biological applications of thiazinane derivatives in developing new insecticides (Dongmei Li, Zhongzhen Tian, & Gaolei Wang, 2013).

Organic Electronics

The development of novel materials for organic electronics, such as n-type conjugated polyelectrolytes, utilizes the core structure of diketopyrrolopyrrole, which shares reactivity principles with thiazinane derivatives. These materials are used as electron transport layers in polymer solar cells, demonstrating the versatility of ethyl-substituted heterocyclic compounds in advanced material science (Lin Hu et al., 2015).

Corrosion Inhibition

Research into green and environmentally friendly corrosion inhibitors has led to the study of spirocyclopropane derivatives, demonstrating the broader chemical utility of cyclic and heterocyclic structures in protecting metals against corrosion in acidic environments. This suggests potential applications for thiazinane derivatives in similar contexts (M. Chafiq et al., 2020).

Safety And Hazards

The safety information available indicates that 6-Ethyl-1,2-thiazinane-1,1-dione may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-ethylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-6-4-3-5-7-10(6,8)9/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQZYLGMQQIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-1,2-thiazinane 1,1-dioxide

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